molecular formula C7H18NO+ B038610 N-Ethylhomocholine CAS No. 123731-09-9

N-Ethylhomocholine

Cat. No. B038610
M. Wt: 132.22 g/mol
InChI Key: DLPPMKSHLIOSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethylhomocholine (NEHC) is a quaternary ammonium compound that has been used in scientific research to investigate the effects of cholinergic neurotransmission on various physiological and biochemical processes. This compound is a structural analog of acetylcholine, a neurotransmitter that plays a crucial role in the regulation of cognitive and motor functions in the central nervous system.

Mechanism Of Action

N-Ethylhomocholine acts as a cholinergic agonist by binding to nicotinic and muscarinic acetylcholine receptors. This binding activates these receptors, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which regulate various physiological and biochemical processes.

Biochemical And Physiological Effects

N-Ethylhomocholine has been shown to have various biochemical and physiological effects in scientific research studies. This compound has been shown to increase muscle contractions, regulate cardiovascular functions, and improve cognitive processes such as learning and memory.

Advantages And Limitations For Lab Experiments

N-Ethylhomocholine has several advantages as a research tool, including its ability to mimic the effects of acetylcholine on various physiological and biochemical processes. However, this compound also has limitations, including its short half-life and potential toxicity at high doses.

Future Directions

There are several future directions for research on N-Ethylhomocholine, including the investigation of its effects on different neurotransmitter systems and its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, future research could explore the development of more stable and less toxic analogs of N-Ethylhomocholine for use in scientific research.

Synthesis Methods

N-Ethylhomocholine can be synthesized through the reaction of ethyl bromide and homocholine in the presence of a strong base such as potassium hydroxide. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

N-Ethylhomocholine has been used in various scientific research studies to investigate the role of cholinergic neurotransmission in different physiological and biochemical processes. This compound has been used to study the effects of acetylcholine on muscle contractions, cardiovascular functions, and cognitive processes such as learning and memory.

properties

CAS RN

123731-09-9

Product Name

N-Ethylhomocholine

Molecular Formula

C7H18NO+

Molecular Weight

132.22 g/mol

IUPAC Name

ethyl-(3-hydroxypropyl)-dimethylazanium

InChI

InChI=1S/C7H18NO/c1-4-8(2,3)6-5-7-9/h9H,4-7H2,1-3H3/q+1

InChI Key

DLPPMKSHLIOSFX-UHFFFAOYSA-N

SMILES

CC[N+](C)(C)CCCO

Canonical SMILES

CC[N+](C)(C)CCCO

Other CAS RN

123731-09-9

synonyms

ethylhomocholine
MEHC
N,N-dimethyl-N-ethyl-3-amino-1-propanol
N-ethylhomocholine
N-ethylhomocholine iodide
N-monoethylhomocholine

Origin of Product

United States

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